Cas no 24393-59-7 ((E)-Ethyl 3-(2-nitrophenyl)acrylate)

(E)-Ethyl 3-(2-nitrophenyl)acrylate structure
24393-59-7 structure
商品名:(E)-Ethyl 3-(2-nitrophenyl)acrylate
CAS番号:24393-59-7
MF:C11H11NO4
メガワット:221.209343194962
CID:2837422
PubChem ID:5355496

(E)-Ethyl 3-(2-nitrophenyl)acrylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(2-nitrophenyl)prop-2-enoate
    • (E)-2-Nitrozimtsaeureethylester;o-nitrocinnamic acid ethyl ester;ethyl 3-(2-nitrophenyl)-2-propenate;(E)-ethyl 3-(2-nitrophenyl)acrylate;2-nitrocinnamic acid ethyl ester;3-(2-nitrophenyl)acrylic acid ethyl ester;2-Propenoic acid,3-(2-nitrophenyl)-,ethyl ester,(Z);
    • 2-Nitrobenzeneacrylic acid ethyl ester
    • Ethyl o-nitrocinnamate
    • (E)-Ethyl-3-(2-nitrophenyl)acrylate
    • Cinnamic acid, o-nitro-, ethyl ester
    • Ethyl (2E)-3-(2-nitrophenyl)-2-propenoate #
    • Ethyl 3-(2-nitrophenyl)acrylate
    • Ethyl3-(2-nitrophenyl)acrylate
    • ZAA39359
    • (E)-Ethyl 3-(2-nitrophenyl)acrylate
    • 24393-59-7
    • MFCD00956801
    • SCHEMBL4688054
    • AKOS024385936
    • NSC38000
    • 2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-
    • BS-32174
    • ethyl (E)-3-(2-nitrophenyl)prop-2-enoate
    • 2437-05-0
    • W17921
    • ETHYL (E)-3-(2-NITROPHENYL)ACRYLATE
    • NIOSH/GE0353166
    • GE03531660
    • 2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester
    • NSC-38000
    • MDL: MFCD00956801
    • インチ: InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+
    • InChIKey: TYYXOWPEFVCPDV-BQYQJAHWSA-N
    • ほほえんだ: CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 221.06900
  • どういたいしつりょう: 221.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.237
  • ふってん: 355.3°Cat760mmHg
  • フラッシュポイント: 160.1°C
  • 屈折率: 1.582
  • PSA: 72.12000
  • LogP: 2.69430

(E)-Ethyl 3-(2-nitrophenyl)acrylate セキュリティ情報

  • ちょぞうじょうけん:−20°C

(E)-Ethyl 3-(2-nitrophenyl)acrylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E925353-500mg
(E)-Ethyl 3-(2-nitrophenyl)acrylate
24393-59-7
500mg
$265.00 2023-05-18
eNovation Chemicals LLC
Y1239768-25g
2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-
24393-59-7 98%
25g
$150 2024-06-06
TRC
E925353-1g
(E)-Ethyl 3-(2-nitrophenyl)acrylate
24393-59-7
1g
$ 295.00 2022-06-05
Alichem
A019110159-5g
(E)-Ethyl 3-(2-nitrophenyl)acrylate
24393-59-7 95%
5g
$503.88 2023-09-02
1PlusChem
1P00I55P-25g
2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-
24393-59-7 98%
25g
$121.00 2024-05-21
abcr
AB313272-25g
(E)-Ethyl 3-(2-nitrophenyl)acrylate, 95%; .
24393-59-7 95%
25g
€248.80 2025-02-21
A2B Chem LLC
AI45693-25g
(E)-Ethyl 3-(2-nitrophenyl)acrylate
24393-59-7 98%
25g
$93.00 2023-12-31
eNovation Chemicals LLC
Y1239768-5g
2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-
24393-59-7 98%
5g
$80 2024-06-06
Crysdot LLC
CD12092428-5g
(E)-Ethyl 3-(2-nitrophenyl)acrylate
24393-59-7 95+%
5g
$489 2024-07-24
eNovation Chemicals LLC
Y1239768-1g
2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-
24393-59-7 98%
1g
$60 2024-06-06

(E)-Ethyl 3-(2-nitrophenyl)acrylate 関連文献

Related Articles

(E)-Ethyl 3-(2-nitrophenyl)acrylateに関する追加情報

Introduction to (E)-Ethyl 3-(2-nitrophenyl)acrylate (CAS No. 24393-59-7)

(E)-Ethyl 3-(2-nitrophenyl)acrylate, with the CAS registry number 24393-59-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a substituted acrylate, characterized by its ethyl ester group and a nitrophenyl substituent at the 3-position of the acrylate moiety. The (E) configuration indicates that the substituents on the double bond are on opposite sides, which can influence its physical properties and reactivity.

The synthesis of (E)-Ethyl 3-(2-nitrophenyl)acrylate typically involves the reaction of acrylic acid derivatives with substituted phenols under specific conditions. The presence of the nitro group introduces electron-withdrawing effects, which can enhance the reactivity of the acrylate group. This makes it a valuable precursor in various polymerization reactions, particularly in free radical polymerization and controlled radical polymerization techniques.

Recent studies have highlighted the potential of (E)-Ethyl 3-(2-nitrophenyl)acrylate in advanced materials development. For instance, researchers have explored its use in synthesizing stimuli-responsive polymers, where the nitrophenyl group can act as a photosensitive or thermoresponsive moiety. These polymers exhibit reversible changes in their physical properties upon exposure to external stimuli, making them suitable for applications in drug delivery systems, sensors, and actuators.

In addition to its role as a monomer, (E)-Ethyl 3-(2-nitrophenyl)acrylate has been investigated for its potential in organic electronics. The compound's ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to modify surface properties for improved adhesion or electronic performance. This has implications in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

The optical properties of (E)-Ethyl 3-(2-nitrophenyl)acrylate have also been studied extensively. The conjugated system formed by the acrylate and nitrophenyl groups gives rise to strong absorption bands in the ultraviolet-visible spectrum. This makes it a candidate for applications in optical materials, such as light-harvesting devices and photovoltaic cells.

Furthermore, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing (E)-Ethyl 3-(2-nitrophenyl)acrylate. Researchers are focusing on catalytic processes that reduce energy consumption and minimize waste generation. These efforts align with global initiatives to develop environmentally friendly chemical manufacturing practices.

In conclusion, (E)-Ethyl 3-(2-nitrophenyl)acrylate is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern materials science and organic electronics. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in technological advancements.

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